molecular formula C4H4BrNS B6259202 4-bromo-5-methyl-1,2-thiazole CAS No. 1547081-09-3

4-bromo-5-methyl-1,2-thiazole

Cat. No. B6259202
CAS RN: 1547081-09-3
M. Wt: 178.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-1,3-thiazole is a chemical compound with the molecular weight of 178.05 . It is used in the blockage of the bradykinin B2 receptors providing therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .


Molecular Structure Analysis

The molecular structure of 4-bromo-5-methyl-1,2-thiazole is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI key for this compound is MGYPKUHNAMYABF-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-5-methyl-1,2-thiazole are not detailed in the search results, thiazole rings in general have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

4-Bromo-5-methyl-1,2-thiazole has a molecular weight of 178.05 and is stored at refrigerator temperatures .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Thiazole derivatives have been shown to possess antibacterial activity against various strains such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This makes them valuable in the development of new antimicrobial agents .

Antitumor and Cytotoxic Activities

Some thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. This suggests their potential use in cancer therapy and as cytotoxic agents .

Central Nervous System (CNS) Medications

Thiazole analogues have been employed as effective CNS medications, aiding in neurological functions by facilitating the formation of neurotransmitters .

Agricultural Chemicals

Thiazoles and their derivatives are used in agrochemicals, highlighting their importance in the agricultural industry .

Industrial Applications

Their utility extends to industrial applications, possibly including use as photographic sensitizers .

Inhibition of Acetyl-CoA Carboxylase

Thiazoles have been used as inhibitors of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism, which could have implications for treating metabolic disorders .

VEGF Receptor Inhibition

They also serve as potent and selective inhibitors of VEGF receptors, which play a role in angiogenesis and are targets for anti-cancer drugs .

Adenosine A Receptor Activity

Thiazole derivatives have shown activity on human adenosine A receptors, which could be relevant for developing treatments for conditions like schizophrenia .

Safety and Hazards

The safety data sheet for 4-bromo-5-methyl-1,2-thiazole indicates that it should be handled with personal protective equipment to avoid dust formation and inhalation of vapors, mist, or gas . It also suggests avoiding contact with skin and eyes .

Future Directions

Thiazole, the core structure in 4-bromo-5-methyl-1,2-thiazole, has been an important heterocycle in the world of chemistry for many decades . It is expected to continue to play a significant role in the development of various drugs and biologically active agents .

properties

IUPAC Name

4-bromo-5-methyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)2-6-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMWRIIPIJTGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylisothiazole

CAS RN

1547081-09-3
Record name 4-bromo-5-methyl-1,2-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.